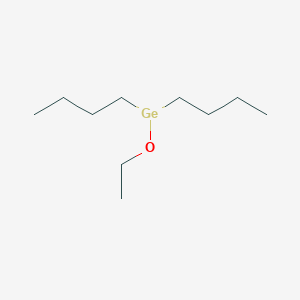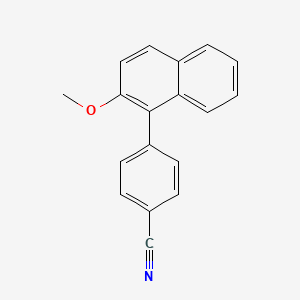![molecular formula C16H17NO B14191246 1-[4'-(Dimethylamino)[1,1'-biphenyl]-2-yl]ethan-1-one CAS No. 922529-77-9](/img/structure/B14191246.png)
1-[4'-(Dimethylamino)[1,1'-biphenyl]-2-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one is an organic compound with the molecular formula C16H17NO. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a biphenyl structure with a dimethylamino group and an ethanone moiety, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Formation of Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of 1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the biphenyl structure provides hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(Dimethylamino)phenyl]ethanone: Similar structure but lacks the biphenyl moiety.
1-[4-(Diphenylamino)phenyl]ethanone: Contains a diphenylamino group instead of a dimethylamino group.
4-(Dimethylamino)acetophenone: Similar structure but lacks the biphenyl moiety.
Uniqueness
1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one is unique due to its biphenyl structure combined with a dimethylamino group and an ethanone moiety. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
922529-77-9 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
1-[2-[4-(dimethylamino)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H17NO/c1-12(18)15-6-4-5-7-16(15)13-8-10-14(11-9-13)17(2)3/h4-11H,1-3H3 |
Clave InChI |
QLVBPVUWZLAHBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)




![4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14191206.png)
![Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-](/img/structure/B14191212.png)

![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)](/img/structure/B14191215.png)

![(2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14191233.png)

